![molecular formula C15H17N5O3S B6534415 N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]ethane-1-sulfonamide CAS No. 1021214-81-2](/img/structure/B6534415.png)

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]ethane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

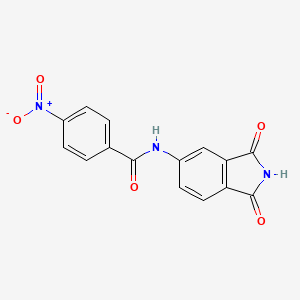

Beschreibung

“N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]ethane-1-sulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The starting compound is typically prepared according to known procedures . It’s treated with phosphorus oxychloride and a catalytic amount of DMF to give a 2-chloro derivative . This compound is then reacted with hydrazine hydrate in ethanol in the presence of Et3N to provide a 4-hydrazinyl derivative . This is then reacted with CS2 in pyridine to yield the final product .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a phenyl group, a pyridazine ring, and a 1,2,4-triazole ring . These structural features are important for the compound’s biological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the starting compound with phosphorus oxychloride and DMF, followed by reaction with hydrazine hydrate, and finally reaction with CS2 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the properties of similar compounds. For example, the presence of the phenyl, pyridazine, and 1,2,4-triazole rings suggests that this compound may have good solubility and stability .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have shown promise as potential anticancer agents. Their structural features allow for specific interactions with cancer-related targets. Research indicates that derivatives of this scaffold exhibit cytotoxic effects against cancer cells, making them attractive candidates for drug development .

Antimicrobial Properties

The compound’s pharmacophore includes hydrogen bond acceptor and donor characteristics, which contribute to its antimicrobial activity. It has demonstrated inhibitory effects against bacteria, fungi, and other pathogens. Researchers are exploring its potential as a novel antimicrobial agent .

Analgesic and Anti-Inflammatory Effects

Triazolothiadiazines have been investigated for their analgesic and anti-inflammatory properties. These compounds may modulate pain pathways and reduce inflammation, making them relevant in pain management and inflammatory conditions .

Antioxidant Activity

The compound’s antioxidant potential is of interest. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Further studies are needed to explore its specific mechanisms and applications .

Antiviral Properties

Triazolothiadiazines have been evaluated for antiviral activity. Their ability to interact with viral targets makes them potential candidates for combating viral infections. Researchers are investigating their efficacy against specific viruses .

Enzyme Inhibitors

a. Carbonic Anhydrase Inhibitors These compounds may inhibit carbonic anhydrase enzymes, which are involved in processes like acid-base balance and fluid secretion. b. Cholinesterase Inhibitors Relevant in neurodegenerative diseases, cholinesterase inhibitors enhance cholinergic neurotransmission. c. Alkaline Phosphatase Inhibitors Alkaline phosphatase is implicated in bone health and other physiological functions. d. Anti-Lipase Activity Lipase inhibitors are explored for weight management and lipid metabolism. eAromatase Inhibitors: These compounds may play a role in breast cancer treatment by blocking estrogen synthesis .

Antitubercular Agents

Triazolothiadiazines have been studied for their potential in treating tuberculosis. Their unique structure allows for interactions with mycobacterial targets, making them valuable in the fight against this infectious disease .

Wirkmechanismus

Target of Action

The compound, N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide, belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Mode of Action

Compounds in the same class are known to interact with biological receptors due to their dipole character, hydrogen bonding capacity, rigidity, and specific solubility . This allows them to make specific interactions with different target receptors .

Biochemical Pathways

Similar compounds have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have been reported to exhibit anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Action Environment

The synthesis and stability of similar compounds can be influenced by factors such as reactant ratios and reaction conditions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3S/c1-2-24(21,22)16-10-11-23-14-9-8-13-17-18-15(20(13)19-14)12-6-4-3-5-7-12/h3-9,16H,2,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTLSVNWOASWGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534333.png)

![N-[(3,4-dimethoxyphenyl)methyl]-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534335.png)

![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide](/img/structure/B6534345.png)

![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6534354.png)

![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-phenoxyethyl)piperazine-1-carboxamide](/img/structure/B6534371.png)

![N-(diphenylmethyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534374.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6534384.png)

![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B6534393.png)

![1-(2-chlorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea](/img/structure/B6534407.png)

![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6534446.png)